molecular formula C17H19N3O2S B6044816 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide

Cat. No. B6044816
M. Wt: 329.4 g/mol
InChI Key: RCDFTKXZBJQSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in treating various types of cancer and autoimmune diseases. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, which in turn reduces the production of autoantibodies and pro-inflammatory cytokines. N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide also induces apoptosis in cancer cells by inhibiting the activity of the AKT and ERK signaling pathways.
Biochemical and Physiological Effects:
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and modulate the immune system by inhibiting B-cell receptor signaling. N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide has also been shown to reduce the production of autoantibodies and pro-inflammatory cytokines in autoimmune diseases, which can lead to a reduction in disease symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide in lab experiments is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in various disease states. However, one limitation of using N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of BTK in vivo.

Future Directions

There are several future directions for the study of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide. One area of research is the development of more potent and selective BTK inhibitors that can be used in combination with N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide to enhance its therapeutic efficacy. Another area of research is the identification of biomarkers that can predict the response to N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide in different disease states. Finally, the use of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide in combination with immunotherapy drugs is an area of active research, as it has the potential to enhance the efficacy of these drugs in cancer treatment.

Synthesis Methods

The synthesis of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide involves a multi-step process that includes the reaction of 3-phenylpropylamine with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-bromoacetylthiazole. The final product is obtained through the reaction of the intermediate with ethyl chloroformate. This synthesis method has been optimized to produce N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide in high yields and with high purity.

Scientific Research Applications

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of existing chemotherapy drugs. N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide has also been shown to modulate the immune system by inhibiting B-cell receptor signaling, which makes it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-16-9-14(19-17(22)15-11-23-12-18-15)10-20(16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,11-12,14H,4,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDFTKXZBJQSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCC2=CC=CC=C2)NC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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